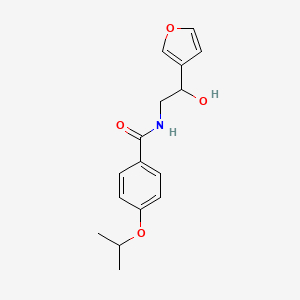

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-11(2)21-14-5-3-12(4-6-14)16(19)17-9-15(18)13-7-8-20-10-13/h3-8,10-11,15,18H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCROOGTTOKNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an appropriate alkylating agent, such as ethylene oxide, under controlled conditions.

Attachment of the isopropoxybenzamide moiety: This can be accomplished through an amide coupling reaction, using reagents like carbodiimides or other coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The compound can be reduced to modify the furan ring or other functional groups.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivation of more complex molecules, which can be utilized in various chemical reactions. For instance, the furan ring can undergo oxidation or reduction to yield different derivatives, enhancing its utility in synthetic pathways .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide exhibits promising biological activities, particularly antimicrobial and anticancer effects. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and cancer cell lines. For example, derivatives of furan-containing compounds have been documented to possess cytotoxic effects against human cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. The hydroxyethyl group could enhance solubility and bioavailability, while the isopropoxybenzamide moiety may improve binding affinity to target proteins .

Pharmaceutical Development

Therapeutic Potential

this compound is being investigated for its potential therapeutic applications in treating conditions such as autoimmune diseases and cancers. The compound's ability to modulate immune responses makes it a candidate for further exploration in drug development .

Case Studies

In a study examining the therapeutic index of related compounds, it was found that certain derivatives exhibited a favorable ratio of efficacy to toxicity in animal models, suggesting a potential for clinical application in treating conditions like graft-versus-host disease and rheumatoid arthritis .

Material Science

Development of Advanced Materials

The compound's unique chemical structure allows it to be utilized in the formulation of advanced materials, including polymers and coatings with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

Data Summary

| Application Area | Description | Relevant Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile in synthetic pathways |

| Biological Research | Antimicrobial and anticancer properties | Cytotoxic effects on cancer cell lines observed |

| Pharmaceutical Development | Potential therapeutic agent for autoimmune diseases and cancers | Favorable therapeutic index in animal models |

| Material Science | Used in developing advanced materials like polymers | Enhances mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group may interact with enzymes or receptors, modulating their activity. The isopropoxybenzamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound shares structural homology with other benzamide derivatives, particularly those documented in pesticide and pharmaceutical patents. Below is a comparative analysis based on substituent variations and reported properties:

Analysis of Structural and Functional Differences

Backbone Variations: The target compound’s hydroxyethyl-furan side chain contrasts with the pyrazolo-pyrimidine core in Example 53 , which is associated with kinase inhibition. This highlights how heterocyclic cores dictate target specificity.

Substituent Effects: The isopropoxy group in the target compound mirrors substituents in mepronil , a fungicide. However, mepronil’s simpler benzamide structure lacks the furan moiety, suggesting divergent mechanisms of action. The fluorophenyl and chromenone groups in Example 53 introduce aromaticity and electron-withdrawing effects, likely improving metabolic stability compared to the non-fluorinated target compound.

Physicochemical Properties :

- Example 53 exhibits a melting point (175–178°C) and molecular mass (589.1 Da) indicative of a high-molecular-weight, crystalline structure. The target compound’s properties remain uncharacterized but may differ due to its smaller size and lack of fluorine atoms.

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide is a synthetic organic compound notable for its unique structural features, which include a furan ring, a hydroxyethyl group, and an isopropoxybenzamide moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C16H19NO4. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the furan ring through cyclization under acidic or basic conditions.

- Introduction of the hydroxyethyl group via reaction with ethylene oxide.

- Amide coupling to attach the isopropoxybenzamide moiety using coupling agents like carbodiimides.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that compounds with similar furan structures often demonstrate efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. The mechanism of action is believed to involve interaction with specific molecular targets, leading to modulation of cell signaling pathways associated with cancer cell proliferation and survival. For instance, compounds containing furan derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases.

Case Studies and Research Findings

Several research articles have highlighted the biological activity of related compounds. For example:

- Study on Furan Derivatives : A study on furan derivatives indicated that these compounds could inhibit key enzymes involved in cancer progression, showcasing their potential as therapeutic agents .

- SARS-CoV-2 Inhibition : Another study identified furan-based compounds as inhibitors of the SARS-CoV-2 main protease, demonstrating their versatility in targeting viral proteins .

The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors. The presence of the furan ring may enhance binding affinity due to π-π stacking interactions with aromatic amino acids in target proteins, while the hydroxyethyl group may facilitate additional hydrogen bonding interactions.

Data Table: Biological Activity Summary

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide?

A two-step approach is typically employed:

- Step 1 : React 4-isopropoxybenzoic acid with a coupling agent (e.g., thionyl chloride) to generate 4-isopropoxybenzoyl chloride.

- Step 2 : Condense the acyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the amide bond . Purity is optimized via column chromatography, and intermediates should be validated by H NMR.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- H/C NMR : Confirm the presence of the furan ring (δ 6.3–7.4 ppm for aromatic protons) and isopropoxy group (δ 1.2–1.4 ppm for CH) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]) and fragmentation patterns.

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm) and hydroxyl (O-H, ~3200–3500 cm) stretches .

Q. What solubility and stability considerations are critical for experimental design?

- Solubility : The compound is lipophilic due to the isopropoxy and furan groups. Use DMSO or THF for dissolution, but confirm compatibility with biological assays .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the amide bond. Monitor degradation via HPLC over 72 hours in buffer solutions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- QSPR/Neural Networks : Predict logP (lipophilicity) and metabolic stability using tools like ACD/Labs Percepta. The furan ring may increase metabolic susceptibility, requiring structural optimization .

- Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify potential drug-drug interactions .

Q. What methodologies resolve contradictions in spectral data or biological activity?

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by growing single crystals (e.g., using slow evaporation in ethanol/water) .

- Dose-Response Studies : Address discrepancies in IC values by standardizing assay conditions (e.g., cell line viability, incubation time) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Kinase Profiling Assays : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive binding assays.

- Cellular Inhibition : Measure phosphorylation levels via Western blot in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What strategies mitigate toxicity in preclinical studies?

- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides from furan oxidation).

- Prodrug Design : Mask the hydroxyl group with a biodegradable ester to enhance selectivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.